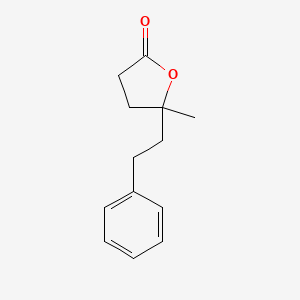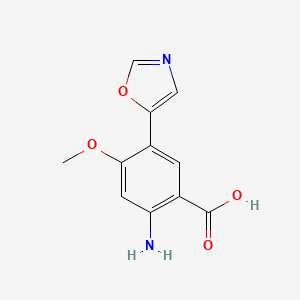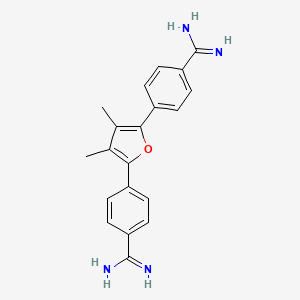
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan: is a synthetic organic compound known for its unique chemical structure and significant biological activities This compound belongs to the class of diamidines, which are known for their antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination: The starting material, 2,5-dimethylfuran, undergoes bromination to form 2,5-dibromo-3,4-dimethylfuran.
Coupling Reaction: The dibromo compound is then subjected to a coupling reaction with 4-cyanophenylboronic acid in the presence of a palladium catalyst to form 2,5-bis(4-cyanophenyl)-3,4-dimethylfuran.
Amidination: The final step involves the conversion of the cyano groups to amidine groups using a suitable reagent such as ammonium chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.
化学反应分析
Types of Reactions
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the amidine groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Produces oxidized furan derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in substituted aromatic compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial properties, making it useful in studying microbial resistance.
Medicine: Investigated for its potential in treating diseases caused by protozoan parasites, such as African trypanosomiasis.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan involves its interaction with the DNA of microbial cells. The compound binds to the minor groove of DNA, disrupting the replication process and ultimately leading to cell death. This mechanism is similar to that of other diamidine compounds, which are known for their ability to target and bind to DNA.
相似化合物的比较
Similar Compounds
Pentamidine: Another diamidine compound with similar antimicrobial properties.
DB75: A related compound with a similar structure but different pharmacokinetic properties.
DB289: A prodrug of DB75 with enhanced oral bioavailability.
Uniqueness
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to bind to DNA and disrupt microbial replication makes it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable tool for researchers and a promising candidate for developing new treatments for infectious diseases.
属性
分子式 |
C20H20N4O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
4-[5-(4-carbamimidoylphenyl)-3,4-dimethylfuran-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C20H20N4O/c1-11-12(2)18(14-5-9-16(10-6-14)20(23)24)25-17(11)13-3-7-15(8-4-13)19(21)22/h3-10H,1-2H3,(H3,21,22)(H3,23,24) |
InChI 键 |
KUBQARQJQHKFTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=C1C)C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
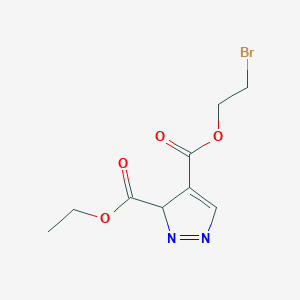

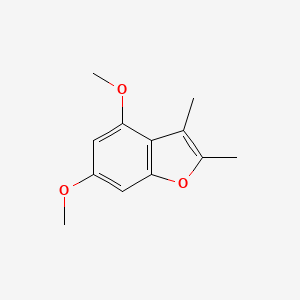



![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
